Methyl-clostediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

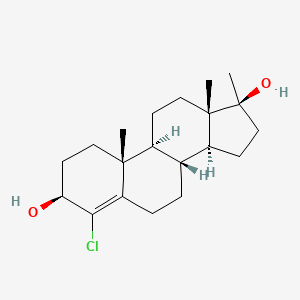

Methyl-clostediol, also known as 4-chloro-17α-methylandrost-4-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid. It is a derivative of clostebol, modified to enhance its anabolic properties while reducing androgenic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl-clostediol can be synthesized through several chemical pathways. One common method involves the chlorination of 17α-methyltestosterone, followed by hydroxylation at the 17β position. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step can be achieved using reagents like osmium tetroxide or potassium permanganate .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like recrystallization and chromatography to purify the final product. Safety measures are crucial due to the use of hazardous chemicals in the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl-clostediol undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation or alkylation reactions using reagents like halogens (chlorine, bromine) or alkyl halides

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Chlorine gas, bromine in carbon tetrachloride, alkyl halides in the presence of a base

Major Products Formed:

Oxidation: Formation of 4-chloro-17α-methylandrost-4-en-3,17-dione.

Reduction: Formation of 4-chloro-17α-methylandrost-4-en-17β-ol.

Substitution: Formation of various halogenated or alkylated derivatives

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

Biology: Investigated for its effects on muscle growth and protein synthesis in cellular models.

Medicine: Explored for potential therapeutic uses in conditions requiring anabolic support, such as muscle wasting diseases.

Industry: Utilized in the development of performance-enhancing supplements, although its use is regulated due to potential health risks .

Mécanisme D'action

Methyl-clostediol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth. The compound also influences the production of other hormones and growth factors, contributing to its overall anabolic effects .

Comparaison Avec Des Composés Similaires

Clostebol: The parent compound, less potent than methyl-clostediol.

Methylclostebol: Another derivative with similar anabolic properties but different pharmacokinetics.

Chlorodehydromethylandrostenediol: A related compound with distinct chemical and biological properties .

Uniqueness: this compound is unique due to its specific modifications that enhance its anabolic effects while minimizing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications, although its use is strictly regulated .

Activité Biologique

Methyl-clostediol is a synthetic compound belonging to the class of progestins, which are hormones that play a crucial role in the regulation of the menstrual cycle and pregnancy. Understanding its biological activity is essential for assessing its potential therapeutic applications and safety profile.

Biological Activity Overview

This compound exhibits various biological activities primarily through its interaction with hormone receptors, particularly the progesterone receptor. This interaction influences numerous physiological processes, including reproductive functions and cellular growth regulation.

The primary mechanism of action for this compound involves:

- Binding Affinity : It binds to the progesterone receptor, modulating gene expression related to reproductive health.

- Antagonistic Properties : It may exhibit antagonistic effects on estrogen receptors, potentially influencing estrogen-mediated pathways.

- Influence on Cell Proliferation : By regulating hormonal pathways, it can affect cell proliferation in target tissues.

Case Studies and Experimental Data

-

Study on Protein-Ligand Binding :

A literature analysis highlighted that methyl substitutions in compounds can significantly enhance biological activity. In particular, methyl groups can induce conformational changes that improve binding affinity to target proteins. This was observed in studies involving p38α MAP kinase and thrombin, where methyl modifications led to a tenfold increase in activity in certain cases . -

Antimicrobial Activity :

This compound derivatives have been evaluated for their antimicrobial properties. In one study, specific derivatives showed moderate activity against various pathogenic bacteria and fungi, indicating potential applications beyond hormonal therapy . -

Cytotoxicity Assessments :

The cytotoxicity of this compound was assessed using human cell lines (HaCat and BALB/c 3T3). Results indicated that while some derivatives exhibited promising antimicrobial activity, they also demonstrated varying levels of cytotoxicity, necessitating further investigation into their safety profiles .

Data Table: Biological Activity Summary

Propriétés

Numéro CAS |

35937-40-7 |

|---|---|

Formule moléculaire |

C20H31ClO2 |

Poids moléculaire |

338.9 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H31ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,16,22-23H,4-11H2,1-3H3/t12-,13+,14+,16?,18-,19+,20+/m1/s1 |

Clé InChI |

FWWFNYYTZPIJFZ-KYPBWNNHSA-N |

SMILES |

CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O |

SMILES isomérique |

C[C@]12CCC(C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl)O |

SMILES canonique |

CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O |

Synonymes |

(17β)-4-chloro-17-methyl-androst-4-ene-3,17-diol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.